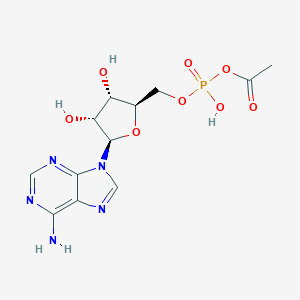

Acetyl adenylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetyl adenylate, also known as acetyl AMP, belongs to the class of organic compounds known as 5'-acylphosphoadenosines. These are ribonucleoside derivatives containing an adenoside moiety, where the phosphate group is acylated. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). This compound exists in all eukaryotes, ranging from yeast to humans. In humans, this compound is involved in the pyruvate metabolism pathway. This compound is also involved in several metabolic disorders, some of which include the leigh syndrome pathway, pyruvate kinase deficiency, the primary hyperoxaluria II, PH2 pathway, and pyruvate decarboxylase E1 component deficiency (pdhe1 deficiency).

5'-acetylphosphoadenosine is a 5'-acylphosphoadenosine. It has a role as a mouse metabolite and a human metabolite.

Aplicaciones Científicas De Investigación

Biochemical Role in Metabolism

Acetyl adenylate is primarily involved in the synthesis of acetyl-CoA, a crucial metabolite in cellular metabolism. The formation of this compound occurs through the reaction of acetate with ATP, catalyzed by acetyl-CoA synthetase. This reaction is a key step in the activation of acetate for subsequent metabolic processes.

Reaction Mechanism

The enzymatic reaction can be summarized as follows:

-

Formation of this compound:

Acetate+ATP→Acetyl Adenylate+PPi

-

Conversion to Acetyl-CoA:

Acetyl Adenylate+CoA→Acetyl CoA+AMP

This two-step process is essential for the utilization of acetate in various biosynthetic pathways, including fatty acid synthesis and energy production.

Drug Development

This compound has emerged as a target for drug development, particularly in the context of antifungal therapies. Research has identified acetyl-CoA synthetase as a potential drug target due to its role in fungal metabolism. Inhibitors designed to target this enzyme can disrupt fungal growth, providing a novel therapeutic avenue.

- Case Study: A study focused on the structural characterization of fungal acetyl-CoA synthetases revealed that specific inhibitors could effectively block enzyme activity, leading to reduced fungal viability .

Post-Translational Modifications

This compound plays a crucial role in the post-translational modification of proteins through lysine acetylation. This modification can significantly impact enzyme activity and metabolic flux.

- Research Findings: In plants, acetylation of lysine residues on acetyl-CoA synthetase has been shown to decrease catalytic efficiency by over 500-fold . This finding highlights the regulatory role of this compound in plant metabolism.

Structural Insights

Recent studies utilizing advanced structural biology techniques have provided insights into the binding interactions and conformational changes associated with this compound formation. These studies have implications for understanding enzyme regulation and designing specific inhibitors.

Data Table: Structural Characterization of this compound Interactions

Análisis De Reacciones Químicas

Core Reaction Mechanism

Acetyl adenylate forms via a two-step enzymatic process catalyzed by acetyl-CoA synthetase (Acs):

Step 1: Adenylation Reaction

Acetate+ATPMg2+Acetyl AMP+PPi

-

Catalyzed by : N-terminal domain of Acs

-

Key Features :

Step 2: Thioesterification

Acetyl AMP+CoA→Acetyl CoA+AMP

Table 1: Comparative Analysis of Reaction Steps

Key Findings:

-

Conformational Dynamics : Structural studies using X-ray crystallography and AlphaFold2 models reveal that Acs adopts distinct conformations for each step, with domain rotation essential for coordinating substrate binding .

-

Intermediate Trapping : 31P-NMR confirmed the formation of acetyl-AMP in M. tuberculosis Acs, using 18O-labeled acetate to track isotopic shifts .

-

Substrate Specificity : Mutagenesis studies (e.g., V386A in fungal Acs) show steric constraints limit binding to acetate or short-chain fatty acids .

Regulatory Mechanisms

Post-translational modifications (PTMs) critically modulate this compound formation:

-

Lysine Acetylation :

-

pH Dependence : Asp525 protonation in M. tuberculosis Acs regulates conformational switching between reaction steps .

Biological and Evolutionary Significance

-

Metabolic Role : Acetyl-CoA synthetase activity links glycolysis (via acetate) to the TCA cycle and lipid biosynthesis .

-

Evolutionary Conservation : The adenylation domain of Acs shares structural homology with firefly luciferase and non-ribosomal peptide synthetases (NRPS), suggesting an ancient origin .

Experimental Tools for Analysis

-

31P-NMR Spectroscopy : Directly tracks acetyl-AMP formation and hydrolysis .

-

Fluorescence Titration : Measures ATP binding affinity in Urzyme fragments of aminoacyl-tRNA synthetases, a related adenylate-forming enzyme family .

-

Crystallography : Captures snapshots of Acs in adenylation (ATP-bound) and thioesterification (CoA-bound) states .

Propiedades

Número CAS |

13015-87-7 |

|---|---|

Fórmula molecular |

C12H16N5O8P |

Peso molecular |

389.26 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] acetate |

InChI |

InChI=1S/C12H16N5O8P/c1-5(18)25-26(21,22)23-2-6-8(19)9(20)12(24-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H,21,22)(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |

Clave InChI |

UBPVOHPZRZIJHM-WOUKDFQISA-N |

SMILES |

CC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES isomérico |

CC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canónico |

CC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Key on ui other cas no. |

13015-87-7 |

Descripción física |

Solid |

Sinónimos |

acetyl adenylate acetyl AMP acetyladenylate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.